Cas no 74553-29-0 (2,5-Dibromobenzaldehyde)
2,5-Dibromobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dibromobenzaldehyde
- 2,4-DICHLOROBENZENEDIAZONIUM TETRAFLUOROBORATE
- 2,5-Dibrombenzaldehyd
- 2,5-Dibromo-benzaldehyde
- benzaldehyde,2,5-dibromo
- o-iodobenzaldehyde
- benzaldehyde, 2,5-dibromo-
- zlchem 813
- 2,5-di bromobenzaldehyde
- KSC493Q1H
- ZLD0274
- BQBXKWGMPUCSQV-UHFFFAOYSA-N
- BCP21698
- BBL100448
- STL554242
- TRA0073416
- RP29384
- MB01225
- RP29385
- EN002087
- CS-W007607
- Q-102468
- 74553-29-0
- Z385370000
- A9543
- AS-17576
- DTXSID60543266
- AM20041105
- SCHEMBL414267
- MFCD00462864
- 2,5-Dibromobenzaldehyde, 97%
- AKOS005254422
- EN300-57065
- FT-0641528
- Benzaldehyde,2,5-dibromo-
- DB-005140
-
- MDL: MFCD00462864
- Inchi: 1S/C7H4Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
- InChI Key: BQBXKWGMPUCSQV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C=O)Br
Computed Properties
- Exact Mass: 261.86300
- Monoisotopic Mass: 261.86289g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.8
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.977
- Melting Point: 88-92 °C
- Boiling Point: 283.319°C at 760 mmHg
- Flash Point: 111.244°C
- Refractive Index: 1.645
- Water Partition Coefficient: Soluble in water.
- PSA: 17.07000
- LogP: 3.02410
- Sensitiveness: Air Sensitive
2,5-Dibromobenzaldehyde Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H314,H400
- Warning Statement: P273,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2923 8/PG 2
- WGK Germany:3
- Hazard Category Code: 22-34-50/53
- Safety Instruction: S26; S36/37/39; S45; S60; S61
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Hazardous Material Identification:
- PackingGroup:Ⅱ
- Storage Condition:2-8 °C
- Risk Phrases:R22
2,5-Dibromobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2,5-Dibromobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033754-1g |
2,5-Dibromobenzaldehyde |
74553-29-0 | 97% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 033754-5g |
2,5-Dibromobenzaldehyde |
74553-29-0 | 97% | 5g |
£49.00 | 2022-03-01 | |
| Fluorochem | 033754-10g |
2,5-Dibromobenzaldehyde |
74553-29-0 | 97% | 10g |
£95.00 | 2022-03-01 | |
| Fluorochem | 033754-25g |
2,5-Dibromobenzaldehyde |
74553-29-0 | 97% | 25g |
£222.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124137-1g |
2,5-Dibromobenzaldehyde |
74553-29-0 | 97% | 1g |
¥56.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124137-25g |
2,5-Dibromobenzaldehyde |
74553-29-0 | 97% | 25g |
¥764.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124137-5g |
2,5-Dibromobenzaldehyde |
74553-29-0 | 97% | 5g |
¥166.90 | 2023-09-03 | |
| AstaTech | 60298-5/G |
2,5-DIBROMOBENZALDEHYDE |
74553-29-0 | 95% | 5g |
$58 | 2023-09-16 | |
| AstaTech | 60298-25/G |
2,5-DIBROMOBENZALDEHYDE |
74553-29-0 | 95% | 25g |
$200 | 2023-09-16 | |
| AstaTech | 60298-4*25/G |
2,5-DIBROMOBENZALDEHYDE |
74553-29-0 | 95% | 4*25/G |
$664 | 2022-06-01 |
2,5-Dibromobenzaldehyde Suppliers
2,5-Dibromobenzaldehyde Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2,5-Dibromobenzaldehyde
Introduction to 2,5-Dibromobenzaldehyde (CAS No. 74553-29-0)
2,5-Dibromobenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 74553-29-0, is a significant organic compound widely utilized in the field of chemical and pharmaceutical research. This compound, characterized by its distinct brominated aromatic structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and as a key intermediate in the development of various bioactive molecules.
The molecular structure of 2,5-Dibromobenzaldehyde consists of a benzene ring substituted with two bromine atoms at the 2- and 5-positions, coupled with an aldehyde functional group at the 1-position. This unique arrangement imparts unique reactivity and makes it a valuable building block for constructing more complex chemical entities. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in the synthesis of heterocyclic compounds and pharmaceuticals.
In recent years, 2,5-Dibromobenzaldehyde has been extensively studied for its role in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic applications. For instance, derivatives of 2,5-Dibromobenzaldehyde have been explored as intermediates in the synthesis of small-molecule inhibitors targeting various biological pathways. These include enzymes involved in cancer metabolism and inflammatory responses, highlighting the compound's significance in drug discovery efforts.
One of the most compelling aspects of 2,5-Dibromobenzaldehyde is its ability to serve as a precursor for synthesizing complex aromatic systems. The bromine substituents facilitate further functionalization through palladium-catalyzed reactions, enabling the construction of polycyclic frameworks that mimic natural products and bioactive scaffolds. Such structural diversity is crucial for designing molecules with optimized pharmacokinetic properties and minimal side effects.
The pharmaceutical industry has shown particular interest in 2,5-Dibromobenzaldehyde due to its role in generating novel antimicrobial agents. Studies have demonstrated that certain derivatives exhibit potent activity against resistant bacterial strains by interfering with essential metabolic pathways. This underscores the compound's potential as a lead compound or intermediate in developing next-generation antibiotics.
Beyond pharmaceutical applications, 2,5-Dibromobenzaldehyde finds utility in materials science and agrochemical research. Its incorporation into polymer matrices can enhance material properties such as thermal stability and conductivity. Additionally, modifications of this compound have led to the development of novel pesticides with improved efficacy and environmental safety profiles.
Recent advancements in computational chemistry have further expanded the utility of 2,5-Dibromobenzaldehyde. Molecular modeling studies have predicted new synthetic pathways and optimized reaction conditions for its derivatives, accelerating the discovery process. These computational approaches are particularly valuable in predicting biological activity and minimizing experimental trial-and-error.
The synthesis of 2,5-Dibromobenzaldehyde itself is well-documented and can be achieved through various methods, including bromination of benzaldehyde or oxidation of appropriately substituted precursors. The choice of synthetic route often depends on factors such as yield optimization, cost-effectiveness, and scalability. Modern synthetic techniques emphasize green chemistry principles, ensuring minimal waste generation and sustainable production processes.
In conclusion,2,5-Dibromobenzaldehyde (CAS No. 74553-29-0) remains a cornerstone compound in chemical research due to its versatility and reactivity. Its applications span multiple disciplines, from drug development to advanced materials science. As research continues to uncover new methodologies for functionalizing this scaffold,2,5-Dibromobenzaldehyde is poised to remain integral to future innovations in organic synthesis and medicinal chemistry.
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